molecular formula C₁₂H₂₄O B110263 9-Dodecen-1-ol, (9Z)- CAS No. 35148-18-6

9-Dodecen-1-ol, (9Z)-

Cat. No. B110263
CAS RN: 35148-18-6
M. Wt: 184.32 g/mol
InChI Key: GJNNIRNIXNLOJP-ONEGZZNKSA-N
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Description

“9-Dodecen-1-ol, (9Z)-” is a chemical compound with the molecular formula C12H24O . It is also known as (9Z)-Dodecen-1-ol . This compound is derived from 2-Decyn-1-ol, which is used in the synthesis of antitumor agents, isomers of Panaxytriol and Falcarinol . It is also used in the synthesis of aromatase inhibitors used in the treatment of cancers, primarily breast and ovarian .


Synthesis Analysis

The synthesis of “9-Dodecen-1-ol, (9Z)-” involves the reaction of hexane with 9-dodecenoic acid . This compound is an analog of dodecanol .


Molecular Structure Analysis

The molecular structure of “9-Dodecen-1-ol, (9Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4- . The 3D structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“9-Dodecen-1-ol, (9Z)-” has a molecular weight of 184.3184 . It has a boiling point of 272.1±9.0 °C at 760 mmHg . The density of this compound is 0.8±0.1 g/cm3 . It has a flash point of 100.0±15.0 °C .

Scientific Research Applications

Pheromone Research and Applications

  • Sex Pheromone Identification : Compounds structurally related to 9-Dodecen-1-ol, like (Z)-9-Tetradecen-1-ol acetate, have been identified as pheromones in various insect species, such as the fall armyworm, and have been used in field tests for trapping (Jones & Sparks, 1979).
  • Synthesis of Pheromone Analogs : Research has focused on synthesizing analogs of 9-Dodecen-1-ol for use in studying termite behavior and as potential trail-following semiochemicals (Argenti et al., 1994).

Insect Behavior Modification

  • Inhibition of Pheromone Perception : Certain analogs of 9-Dodecen-1-ol, such as Z-7-dodecen-1-ol, have been shown to modify the sex pheromone response in insects like loopers and armyworms, affecting their orientation and behavior (McLaughlin et al., 1974).

Chemical Ecology and Pest Management

  • Attractants for Pest Control : Related compounds to 9-Dodecen-1-ol have been used as attractants in pest management, demonstrating effectiveness in trapping male moths of various species (Mitchell et al., 1978).
  • Pheromone-Based Pest Management : Studies have also focused on modifying the activity of sex attractants using compounds similar to 9-Dodecen-1-ol, offering insights into more effective pest control strategies (Greenway et al., 1982).

Analytical Chemistry and Synthesis

  • Synthesis Methods : Research has been conducted on alternative synthesis methods for 9-Dodecen-1-ol analogs, focusing on avoiding carcinogenic substances and improving efficiency (Lo et al., 1992).
  • Fragmentation Pathways Analysis : The fragmentation pathways of isomeric dodecenols, including compounds similar to 9-Dodecen-1-ol, have been studied using electron impact mass spectrometry, contributing to the field of analytical chemistry (Yuan et al., 1993).

Future Directions

The future directions for “9-Dodecen-1-ol, (9Z)-” could involve further exploration of its potential uses in the synthesis of antitumor agents and aromatase inhibitors . Additionally, more research could be conducted to fully understand its chemical properties and potential applications.

properties

IUPAC Name

(Z)-dodec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNIRNIXNLOJP-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885610
Record name 9-Dodecen-1-ol, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Dodecen-1-ol, (9Z)-

CAS RN

35148-18-6
Record name (Z)-9-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35148-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Dodecen-1-ol, (9Z)-
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Record name 9-Dodecen-1-ol, (9Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-9-en-1-ol
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Synthesis routes and methods I

Procedure details

6212 g (34.8 moles) of dodec-9-yn-1-ol and 316 g of N-methylmorpholine are dissolved in 46 l of methanol in a 100 l glass flask, and 62 g of a catalyst (0.7% Pd and 3.1% of Zn on a CaCO3 carrier) are suspended in the solution. Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation is carried out at from 0° to 5° C. and under a hydrogen pressure of 0.1 bar above atmospheric pressure until the absorption of hydrogen is complete. The methanol and morpholine are stripped off to give 6,200 g of dodec-9-en-1-ol containing 96.6% of the cis compound and 2.1% of the trans compound.
Quantity
6212 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
46 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
62 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
96.6%

Synthesis routes and methods II

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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